4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid
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Overview
Description
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes an isoindoline moiety and a butenoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an isoindoline derivative with a butenoic acid derivative under specific conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-4-oxo-2-butenoic acid include:
1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share the isoindoline moiety and exhibit similar chemical properties.
Butenoic acid derivatives: Compounds with a butenoic acid group that may have different substituents but similar reactivity.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8N2O5 |
---|---|
Molecular Weight |
260.2g/mol |
IUPAC Name |
(E)-4-[(1,3-dioxoisoindol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H8N2O5/c15-9(5-6-10(16)17)13-14-11(18)7-3-1-2-4-8(7)12(14)19/h1-6H,(H,13,15)(H,16,17)/b6-5+ |
InChI Key |
WRVJSYIFBDBZJF-AATRIKPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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